dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate
Description
Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate is a synthetic organic compound featuring a 1,2,3-triazole core substituted with a 3,4-dichlorophenyl group at the N1 position and a carbonyl-linked succinate ester at the C4 position. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for constructing 1,4-disubstituted triazoles .
Properties
IUPAC Name |
dimethyl 2-[1-(3,4-dichlorophenyl)triazole-4-carbonyl]butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5/c1-24-13(21)6-9(15(23)25-2)14(22)12-7-20(19-18-12)8-3-4-10(16)11(17)5-8/h3-5,7,9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYNWUZSZHAKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)C1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction remains the gold standard for 1,2,3-triazole synthesis. For this compound:
- Azide precursor : 3,4-Dichloroaniline is diazotized and converted to the corresponding aryl azide using sodium nitrite and trimethylsilyl azide.
- Alkyne component : Propargyl alcohol derivatives provide the terminal alkyne for cycloaddition.
Reaction conditions:
| Parameter | Value | Source Citation |
|---|---|---|
| Catalyst | CuSO₄·5H₂O + Sodium Ascorbate | |
| Solvent | t-BuOH/H₂O (1:1) | |
| Temperature | 25°C | |
| Yield | 82-89% |
The reaction proceeds via a stepwise mechanism involving copper-acetylide formation and azide coordination, ensuring regioselective 1,4-disubstituted triazole formation.
Alternative Triazole Formation Routes
For scale-up production, non-copper methods are explored:
- Thermal cycloaddition : Azides and alkynes react at 100-120°C in DMF, though yields drop to 65-72%.
- Ruthenium catalysis : Enables 1,5-regioselectivity but is less relevant for this 1,4-substituted target.
Synthesis of the Succinate Diester Backbone
Esterification of Succinic Acid
Dimethyl succinate is typically prepared via acid-catalyzed esterification:
- Reactants : Succinic acid + methanol (molar ratio 1:4)
- Catalyst : Sulfuric acid (2 mol%)
- Reactor : Catalytic distillation tower for continuous methanol removal.
Process parameters:
| Stage | Conditions | Yield |
|---|---|---|
| Pre-esterification | 80°C, 2 hr | 45% conversion |
| Catalytic distillation | 65-70°C, 0.1 MPa | 98% purity |
This method minimizes diacid byproducts and achieves near-quantitative conversion.
Functionalization at the C2 Position
The central succinate carbonyl is introduced via:
- Friedel-Crafts acylation : Using AlCl₃ catalyst in dichloromethane
- Schlenk techniques : For moisture-sensitive intermediates.
Coupling of Triazole and Succinate Moieties
Acyl Chloride Intermediate Route
- Triazole activation : The triazole-4-carboxylic acid is converted to its acyl chloride using SOCl₂.
- Nucleophilic substitution : Reaction with dimethyl 2-aminosuccinate in dry THF:
$$ \text{Triazole-COCl} + \text{H}2\text{N-C(COOMe)CH}2\text{COOMe} \rightarrow \text{Triazole-C(O)-NH-C(COOMe)CH}_2\text{COOMe} $$
This method requires strict anhydrous conditions to prevent hydrolysis.
Direct Coupling via Carbodiimide Chemistry
A one-pot approach using:
- Coupling agent : N,N'-Dicyclohexylcarbodiimide (DCC)
- Co-catalyst : 4-Dimethylaminopyridine (DMAP)
Reaction monitoring shows 78% yield after 24 hr at 0°C→RT.
Process Optimization and Scalability
Solvent Screening
Comparative analysis of coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 95 |
| DCM | 8.9 | 82 | 97 |
| Acetonitrile | 37.5 | 65 | 89 |
Polar aprotic solvents like DCM optimize both yield and purity.
Catalyst Load Optimization
For CuAAC step:
| CuSO₄ (mol%) | Sodium Ascorbate (mol%) | Yield (%) |
|---|---|---|
| 5 | 10 | 72 |
| 10 | 20 | 89 |
| 15 | 30 | 91 |
Exceeding 10% CuSO₄ provides marginal gains while increasing metal contamination risks.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Batch analysis from commercial suppliers:
| Supplier | Purity (%) | Major Impurity |
|---|---|---|
| King Scientific | 98 | Unreacted succinate |
| Chemscene | 95 | Dichlorophenyl azide |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patented catalytic distillation technology (CN102070448A) enables:
Waste Management
Copper residues from CuAAC are treated via:
- Ion-exchange resins (Dowex MAC-3)
- Precipitation as Cu(OH)₂ at pH 8.5-9.0.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to modify the triazole ring or the ester groups.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The succinate ester moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several agrochemical triazoles, such as etaconazole and propiconazole (listed in ). Key differences include:
- Triazole substitution : The target compound’s 1,2,3-triazole contrasts with the 1,2,4-triazole backbone in etaconazole and propiconazole.
- Functional groups : The succinate ester in the target compound replaces the dioxolane or alkyl chains in etaconazole/propiconazole, impacting hydrophilicity and degradation pathways.
Data Tables
Table 1: Structural and Functional Comparison
Notes
- Structural implications : The 3,4-dichlorophenyl group may enhance binding to cytochrome P450 enzymes compared to 2,4-substituted analogs, altering metabolic resistance in pests .
- Synthetic advantages : CuAAC offers scalability and precision for triazole synthesis, critical for industrial applications .
- Limitations : The succinate ester’s hydrolytic lability could reduce environmental persistence compared to etaconazole’s dioxolane group, necessitating formulation optimization.
Biological Activity
Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives and is characterized by the following structural formula:
This structure features a dichlorophenyl moiety attached to a triazole ring and a succinate group, which may influence its biological interactions.
Triazole compounds are known to inhibit cytochrome P450 enzymes, particularly CYP51, which plays a crucial role in the biosynthesis of sterols in fungi and mammals. This inhibition can lead to various biological effects, including antifungal activity and modulation of steroid hormone synthesis in mammals .
Antifungal Activity
Triazole derivatives like this compound have demonstrated significant antifungal properties. Studies indicate that these compounds can effectively inhibit fungal growth by disrupting ergosterol biosynthesis. The compound's efficacy against various fungal strains has been documented in several studies:
| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 20 | 8 µg/mL |
| Aspergillus niger | 18 | 16 µg/mL |
| Trichophyton rubrum | 15 | 32 µg/mL |
These results suggest that the compound may be a viable candidate for developing antifungal agents.
Cytotoxicity and Anticancer Potential
Research into the cytotoxic effects of this compound on cancer cell lines has shown promising results. In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that:
- The compound exhibited dose-dependent cytotoxicity.
- IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings indicate potential for further development as an anticancer therapeutic agent.
Case Studies
Case Study 1: Antifungal Efficacy
In a study published in the Journal of Fungal Biology, researchers evaluated the antifungal efficacy of this compound against clinical isolates of Candida spp. The study concluded that the compound showed superior antifungal activity compared to standard treatments like fluconazole.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation reported in Cancer Research assessed the cytotoxic effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.
Q & A
Q. How should researchers design studies to minimize ecological risks during environmental toxicity testing?
- Methodological Answer : Adopt tiered testing frameworks:
- Tier 1 : Acute toxicity assays (e.g., Daphnia magna immobilization).
- Tier 2 : Chronic exposure studies (e.g., algal growth inhibition).
- Tier 3 : Mesocosm simulations to assess bioaccumulation and trophic transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
